Gedatolisib

Übersicht

Beschreibung

Gedatolisib, auch bekannt als PF-05212384, ist ein experimentelles Medikament, das zur Behandlung von Krebs entwickelt wurde. Es ist ein potenter, reversibler dualer Inhibitor, der die Signalwege der Phosphatidylinositol-3-Kinase (PI3K) und des Zielproteins von Rapamycin (mTOR) angreift. Diese Signalwege sind für das Zellwachstum, die Zellproliferation und das Überleben von Zellen entscheidend und machen sie zu wichtigen Zielen in der Krebstherapie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDas Endprodukt wird durch eine Reihe von Kupplungsreaktionen und Reinigungsschritten erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die Steuerung von Temperatur, Druck und Reaktionszeit sowie die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Wissenschaftliche Forschungsanwendungen

Chemie: Gedatolisib wird als Modellverbindung verwendet, um den PI3K/mTOR-Signalweg und seine Rolle beim Zellwachstum und der Zellproliferation zu untersuchen

Biologie: In der biologischen Forschung wird this compound verwendet, um die Mechanismen des Überlebens von Krebszellen und der Resistenz gegen Chemotherapie zu untersuchen

Medizin: This compound wird als therapeutisches Mittel zur Behandlung verschiedener Krebsarten, darunter Brust-, Eierstock- und Gebärmutterkrebs, entwickelt

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Krebstherapien und als Werkzeug für die Arzneimittelforschung eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es sowohl PI3K- als auch mTOR-Kinasen hemmt. Der PI3K/mTOR-Signalweg ist in vielen Krebsarten aktiviert und fördert Zellwachstum, -überleben und Resistenz gegen Chemotherapie. Durch die Hemmung dieses Signalwegs kann this compound Apoptose induzieren und das Wachstum von Krebszellen hemmen. Es bindet an die verschiedenen p110-katalytischen Untereinheiten-Isoformen von PI3K und die Kinasestelle von mTOR, wodurch ihre Aktivität effektiv blockiert wird .

Wirkmechanismus

Mode of Action

Gedatolisib works by binding to and inhibiting PI3K and mTOR kinases . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently activated in various types of cancer. By inhibiting both PI3K and mTOR, this compound can potentially reverse therapy resistance by reducing cell proliferation and survival dependent on the pathway .

Biochemical Pathways

The PI3K/AKT/mTOR pathway translates extracellular signals into specific cellular functions, controlling many aspects of cell physiology, including metabolic homeostasis, protein synthesis, cell survival, and proliferation . Activation of this pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy . This compound’s inhibition of this pathway can lead to decreased cell survival, DNA replication, cell migration and invasion, protein synthesis, glucose consumption, lactate production, and oxygen consumption .

Pharmacokinetics

The pharmacokinetic parameters of this compound have been found to be consistent with single-agent results .

Result of Action

This compound has shown to exhibit potent and efficacious anti-proliferative and cytotoxic effects, regardless of the PI3K pathway mutational status of the cell lines . It decreases cell survival, DNA replication, cell migration and invasion, protein synthesis, glucose consumption, lactate production, and oxygen consumption more effectively than other PI3K/AKT/mTOR inhibitors .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other anti-tumor agents, such as docetaxel or cisplatin, has been studied . The results suggest that combining chemotherapy with this compound may improve anti-tumor responses in malignancies associated with upregulated PI3K/mTOR or associated pathways .

Biochemische Analyse

Biochemical Properties

Gedatolisib plays a significant role in biochemical reactions by binding to different p110 catalytic subunit isoforms of PI3K and the kinase site of mTOR . It interacts with these enzymes and proteins to inhibit their activities . The nature of these interactions involves the binding of this compound to all PI3K catalytic subunit isoforms involved in oncogenic signaling approximately equally .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy . This compound’s inhibition of this pathway may cause a reduction in the growth of tumor cells that overexpress PI3K and mTOR .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to and inhibits PI3K and mTOR kinases, which are key components of the PI3K/mTOR pathway . This pathway is frequently activated in a wide variety of human cancers, and its overactivation plays a key role in cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound strongly inhibited PAM pathway activity and reduced cell viability and growth rate in the cell lines tested .

Metabolic Pathways

This compound is involved in the PI3K/mTOR pathway, a key metabolic pathway in cells . This pathway regulates diverse cellular processes, including cell proliferation, survival, cytoskeletal organization, and glucose transport and utilization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gedatolisib involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gedatolisib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und somit seine chemischen Eigenschaften beeinflussen.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls stattfinden und zur Bildung verschiedener Derivate führen

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschte Reaktion stattfindet .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten haben und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alpelisib: Ein PI3Kα-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Capivasertib: Ein AKT-Inhibitor, der in verschiedenen Krebstherapien eingesetzt wird.

Everolimus: Ein mTORC1-Inhibitor, der zur Behandlung verschiedener Krebsarten eingesetzt wird

Einzigartigkeit von Gedatolisib

This compound ist einzigartig in seiner Fähigkeit, sowohl PI3K- als auch mTOR-Kinasen gleichzeitig zu hemmen. Diese duale Hemmung bietet eine umfassendere Blockade des PI3K/mTOR-Signalwegs, wodurch die Wahrscheinlichkeit von Medikamentenresistenz möglicherweise verringert und die therapeutische Wirksamkeit verbessert wird. Im Vergleich zu Einzelknoten-Inhibitoren wie Alpelisib, Capivasertib und Everolimus hat this compound in präklinischen und klinischen Studien eine überlegene Potenz und Wirksamkeit gezeigt .

Eigenschaften

IUPAC Name |

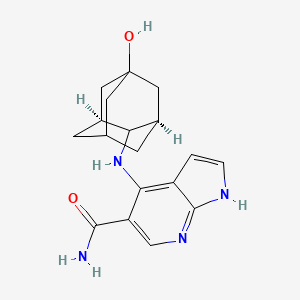

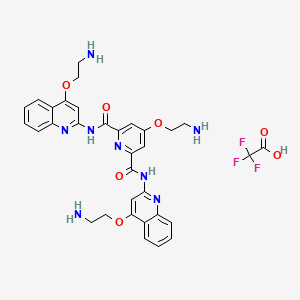

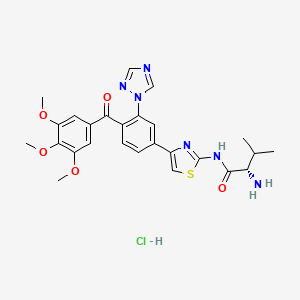

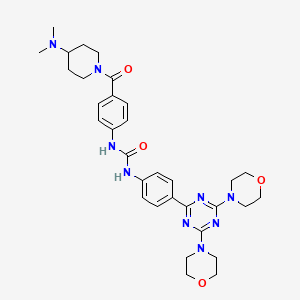

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAEMINVBZMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152557 | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197160-78-3 | |

| Record name | Gedatolisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gedatolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gedatolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEDATOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of Gedatolisib?

A1: this compound is a dual inhibitor of PI3K and mTOR. [, , ] It exerts its antitumor activity by potently inhibiting all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes, mTORC1 and mTORC2. [, , , , , , , ] This comprehensive inhibition disrupts crucial signaling pathways responsible for cell growth, proliferation, survival, and angiogenesis.

Q2: How does this compound's dual inhibition of PI3K and mTOR provide an advantage over selective PI3K inhibitors?

A2: Selective PI3K inhibitors often encounter limitations due to the activation of compensatory feedback loops within the PI3K/AKT/mTOR pathway. [, , , ] By simultaneously inhibiting both PI3K and mTOR, this compound effectively blocks these feedback mechanisms, potentially leading to more sustained pathway inhibition and improved antitumor activity. [, , , , , , ]

Q3: What are the downstream consequences of this compound's inhibition of the PI3K/AKT/mTOR pathway?

A3: this compound's inhibition of PI3K and mTOR leads to a decrease in the phosphorylation of key downstream effectors such as AKT, S6 ribosomal protein (S6rp), and 4E-binding protein 1 (4EBP1). [, , , , ] This results in cell cycle arrest, primarily at the G0/G1 phase, reduced protein synthesis, and ultimately, inhibition of tumor cell growth and proliferation. [, , , , , , ]

Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have demonstrated this compound's antitumor activity against various cancer types, including breast cancer [, , , , , ], prostate cancer [], endometrial cancer [, ], lung cancer [, ], colorectal cancer [, ], acute myeloid leukemia [], and canine tumors. []

Q5: Has this compound shown efficacy in overcoming resistance mechanisms in preclinical models?

A5: Yes, in vitro studies suggest that this compound can overcome resistance to both endocrine therapy and PI3K inhibitors in breast cancer models by blocking compensatory feedback loops and enhancing the cytotoxic effects of these therapies. [, ] Moreover, in canine tumor cells, this compound demonstrated efficacy despite the presence of ABCB1 activity, a known mechanism of drug resistance. []

Q6: What is the current status of this compound in clinical trials?

A6: this compound is currently being evaluated in several clinical trials for various solid tumors, including breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , ] Ongoing trials are exploring its efficacy as both a single agent and in combination with other therapies, such as endocrine therapy, chemotherapy, CDK4/6 inhibitors, and PARP inhibitors. [, , , , , , , , , , ]

Q7: What were the key findings from the Phase 1b clinical trial of this compound in combination with palbociclib and endocrine therapy in patients with HR+/HER2- advanced breast cancer?

A7: The Phase 1b trial demonstrated promising antitumor activity and a manageable safety profile for the triplet combination of this compound, palbociclib, and endocrine therapy in patients with HR+/HER2- advanced breast cancer. [, ] Encouraging results were observed in both first- and later-line settings, including patients previously treated with CDK4/6 inhibitors. [, ]

Q8: Are there any ongoing Phase 3 clinical trials evaluating this compound?

A8: Yes, the VIKTORIA-1 trial (NCT05501886) is a Phase 3 study investigating the efficacy and safety of this compound plus fulvestrant with and without palbociclib in patients with HR+/HER2- advanced breast cancer who have received prior CDK4/6 inhibitor therapy in combination with a non-steroidal aromatase inhibitor. []

Q9: What is the primary route of administration for this compound?

A9: this compound is administered intravenously. [, , , , ]

Q10: What is the terminal half-life of this compound?

A10: Following a single intravenous dose, the terminal half-life of this compound is approximately 37 hours. [] Encapsulation of this compound in nanoparticles has been explored as a means to further extend its half-life and achieve sustained release. []

Q11: How is this compound primarily eliminated from the body?

A11: The majority of this compound is eliminated through fecal excretion, with 66-73% of drug-related material recovered in feces. []

Q12: Does this compound undergo extensive metabolism?

A12: No, this compound exhibits minimal metabolism. [] Only one oxidative metabolite, M5, has been identified in feces, representing less than 1% of the administered dose. []

Q13: What are the potential mechanisms of resistance to this compound?

A13: Despite its broad inhibitory profile, acquired resistance to this compound is still possible. Potential mechanisms of resistance include:

- Activation of alternative signaling pathways: Upregulation of the Wnt pathway has been observed following PI3K inhibition and may contribute to resistance. [, ]

- Increased drug efflux: Overexpression of drug efflux pumps like ABCB1 can limit intracellular drug accumulation and reduce efficacy. [, ]

- Acquired genomic alterations: Mutations in genes involved in the PI3K/AKT/mTOR pathway, such as PIK3CA, PTEN, and AKT, could potentially confer resistance. [, , , ]

Q14: What are the most common adverse events associated with this compound?

A15: The most commonly reported adverse events in clinical trials of this compound include nausea, stomatitis, fatigue, vomiting, neutropenia, anemia, and hyperglycemia. [, , , , , , ] These events are generally manageable with supportive care, and few discontinuations due to treatment-related adverse events have been reported. [, ]

Q15: What are the future directions for research and development of this compound?

A15: Ongoing research is focusing on:

- Optimizing dosing and scheduling: Different dosing schedules, such as the three weeks on/one week off regimen, are being investigated to improve efficacy and minimize toxicity. [, ]

- Exploring novel drug delivery systems: Encapsulating this compound in nanoparticles has shown promise in preclinical models for improving pharmacokinetic properties, reducing toxicity, and enhancing tumor targeting. []

- Investigating combination therapies: Combining this compound with other targeted therapies, such as ICI, CDK4/6 inhibitors, and PARP inhibitors, holds promise for enhancing antitumor activity and overcoming resistance mechanisms. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.